molecular formula C17H14BrFN4O2S B2990639 N-(4-bromo-2-fluorophenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251548-00-1

N-(4-bromo-2-fluorophenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2990639
CAS No.: 1251548-00-1
M. Wt: 437.29
InChI Key: BVHZREIDZPQFAF-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyridine core substituted with a 3-ethyl-1,2,4-oxadiazole ring at the 5-position. The pyridine is linked via a thioether (-S-) group to an acetamide moiety, which is further substituted with a 4-bromo-2-fluorophenyl group.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN4O2S/c1-2-14-22-17(25-23-14)10-3-6-16(20-8-10)26-9-15(24)21-13-5-4-11(18)7-12(13)19/h3-8H,2,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHZREIDZPQFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic compound with potential biological activity. Its structure includes a 1,2,4-oxadiazole moiety, which has been widely studied for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H14BrFN4O2SC_{17}H_{14}BrFN_{4}O_{2}S, with a molecular weight of 437.3 g/mol. The presence of bromine and fluorine in its structure suggests potential interactions with biological targets due to their electronegative nature.

PropertyValue
Molecular FormulaC₁₇H₁₄BrFN₄O₂S
Molecular Weight437.3 g/mol
CAS Number1251548-00-1

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDACs) .

In vitro studies have demonstrated that modifications to the oxadiazole structure can enhance cytotoxicity against human cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against breast and lung cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by studies on related oxadiazole derivatives that exhibit antibacterial and antifungal activities. Compounds with similar structural characteristics have been reported to be effective against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Case Studies

  • Anticancer Efficacy : A study highlighted the synthesis of novel oxadiazole derivatives that were tested against a panel of cancer cell lines. The results indicated that specific substitutions significantly enhanced their antiproliferative activity .
  • Antimicrobial Screening : Another investigation focused on oxadiazole derivatives showing promising results against bacterial strains resistant to conventional antibiotics. These findings suggest a potential for developing new antimicrobial agents based on the oxadiazole scaffold .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and microbial survival.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, causing destabilization.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Diversity : The target compound’s pyridine-oxadiazole core contrasts with nicotinamide-oxadiazole (Compound 37), oxazole-sulfonyl (), and thiadiazole () systems. These variations influence electronic properties and binding interactions.

Substituent Effects : The 4-bromo-2-fluorophenyl group in the target compound introduces steric bulk and electronegativity, distinct from the 4-fluorophenyl in Compound 37 or dibromophenyl in .

Thioether Position : The thioether linkage at pyridin-2-yl (target compound) vs. nicotinamide-6-yl (Compound 37) may alter conformational flexibility and target engagement.

Table 2: Physicochemical Properties of Selected Analogues

Compound ID () Yield (%) Melting Point (°C) Molecular Weight (g/mol) Notable Functional Groups
5e 74 132–134 ~450 (estimated) 4-Chlorobenzylthio, isopropylphenoxy
5h 88 133–135 ~470 (estimated) Benzylthio, isopropylphenoxy
5j 82 138–140 ~490 (estimated) 4-Chlorobenzylthio, methylphenoxy

Key Insights:

  • For instance, benzylthio-containing compounds (e.g., 5h, 88% yield) exhibit higher yields than ethylthio analogs (5g, 78%), suggesting that bulkier substituents may enhance reaction efficiency.
  • Thermal Stability : Melting points for thiadiazole derivatives (: 132–170°C) are comparable to oxadiazole-containing compounds, which typically melt between 120–160°C.

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